2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone
Description
This compound belongs to the 1,2,4-triazole-3-thione derivative family, characterized by a triazole core substituted with a methyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked phenyl ethanone moiety. Its molecular formula is C₁₇H₁₅N₄OS, with a molecular weight of 323.39 g/mol (estimated).
Properties
Molecular Formula |
C16H14N4OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C16H14N4OS/c1-20-15(13-8-5-9-17-10-13)18-19-16(20)22-11-14(21)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
InChI Key |
LDRTUFKOZGMDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring system is synthesized via thermal rearrangement of 1,3,4-oxadiazole precursors. In a representative procedure, 5-pyridin-3-yl-1,3,4-oxadiazole-2-thiol (1 ) undergoes hydrazinolysis under controlled conditions. Heating ethyl 2-[(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)sulfanyl]acetate (10 ) with hydrazine hydrate at elevated temperatures (80–100°C) induces ring contraction, yielding the 4-amino-1,2,4-triazole derivative (11 ) . This transformation is sensitive to temperature, as excessive heat promotes side reactions, while insufficient heating results in incomplete cyclization.
Key reaction parameters :
-
Reagent : Hydrazine hydrate (2 equiv)
-
Solvent : Ethanol (80%)
-
Temperature : Reflux (78°C)
-
Time : 8 hours
Characterization of the triazole intermediate 11 by -NMR reveals distinct signals for the methylene (-SCH-) and pyridyl protons. The singlet at δ 4.46 ppm corresponds to the SCH group, while aromatic protons of the pyridine ring resonate at δ 7.84–8.80 ppm .
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage is established via nucleophilic substitution between the triazole-thiol intermediate and phenacyl bromides. For example, reacting 4-methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (11 ) with 2-bromo-1-phenyl-ethanone in the presence of potassium hydroxide facilitates S-alkylation . This step proceeds efficiently in polar aprotic solvents such as dimethylformamide (DMF), with anhydrous potassium carbonate as a base.
Optimized conditions :
-
Reagent : 2-Bromo-1-phenyl-ethanone (1.2 equiv)
-
Base : Potassium hydroxide (1.5 equiv)
-
Solvent : DMF
-
Temperature : Room temperature
-
Time : 12 hours
The reaction’s progress is monitored by thin-layer chromatography (TLC), with elution in a benzene:chloroform:methanol (5:9:1) system. Completion is confirmed by the disappearance of the starting thiol’s spot (R = 0.42) and the emergence of the product (R = 0.68) .
Functionalization with Pyridin-3-yl and Methyl Groups
The pyridin-3-yl moiety is introduced early in the synthesis via the precursor 5-pyridin-3-yl-1,3,4-oxadiazole-2-thiol (1 ), which is synthesized from isonicotinic acid hydrazide and carbon disulfide under basic conditions . Methylation at the 4-position of the triazole ring is achieved using methyl iodide or dimethyl sulfate in the presence of a mild base.
Methylation protocol :
-
Reagent : Methyl iodide (1.1 equiv)
-
Base : Sodium hydride (1.2 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
-
Time : 6 hours
Final Coupling and Cyclization
The target compound is assembled through a tandem acylation-cyclization sequence. Condensation of the methylated triazole-thiol with 2-bromo-1-phenyl-ethanone under basic conditions yields the sulfanyl-linked intermediate, which is subsequently cyclized via heating in acetic acid.
Cyclization conditions :
Characterization and Analytical Validation
The final product is validated using multimodal spectroscopy:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where various nucleophiles can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyridine ring can enhance the compound’s binding affinity to its targets, while the phenyl group can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Triazole Core
Table 1: Key Structural Differences
Key Observations :
- Allyl vs.
- Pyridin-3-yl vs. Pyridin-4-yl : Pyridin-4-yl (in ) lacks the meta-position nitrogen, reducing hydrogen-bonding versatility compared to pyridin-3-yl .
- Fluorine/Chlorine Substituents : The 4-fluorophenyl and 4-chlorophenyl groups enhance electronegativity and may improve membrane permeability or target affinity via halogen bonds.
Physicochemical and Electronic Properties
Table 2: Comparative Properties
Spectroscopic Data :
- The allyl-pyridin-4-yl analog exhibits distinct FTIR peaks at 1680 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (pyridine ring vibrations), differing from the target compound’s pyridin-3-yl C=N stretches .
- DFT studies on the allyl analog reveal intramolecular charge transfer between the triazole and ethanone moieties, suggesting enhanced electronic delocalization compared to the methyl-substituted target compound .
Biological Activity
The compound 2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a complex structure comprising a triazole ring fused with a pyridine ring and a phenyl group. This unique arrangement contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways associated with growth and apoptosis.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that certain triazole derivatives exhibited IC50 values ranging from 0.67 to 0.87 µM against various cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .
- Mechanism : The anticancer effect is believed to stem from the induction of apoptosis and cell cycle arrest in tumor cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : Studies have reported that related triazole compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria.
Other Biological Activities
Additional studies have suggested potential applications in:
- Antifungal Activity : Certain derivatives have shown effectiveness against fungal pathogens.
- Anti-inflammatory Effects : Some compounds in the same class exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Efficacy
In a recent study, a series of triazole derivatives were synthesized and tested against multiple cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapy agents, suggesting enhanced efficacy .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential of triazole derivatives, revealing effective inhibition against several bacterial strains, highlighting their potential as therapeutic agents in infectious diseases .
Q & A
Q. What are the key steps and reaction conditions for synthesizing 2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone?
- Methodological Answer : Synthesis typically involves: (i) Formation of the triazole ring via cyclization of thiosemicarbazide intermediates under reflux (60-80°C) in ethanol or dioxane. (ii) Sulfanyl group introduction via nucleophilic substitution using mercapto-triazole derivatives and α-halo ketones. (iii) Optimization of pH (6-8) and solvent polarity (e.g., DMF or THF) to enhance yield (70-85%) . Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the triazole ring and substituent positions (e.g., pyridinyl vs. phenyl shifts) .
- FTIR : Identify thioether (C-S stretch, ~650 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 365.12 for C₁₇H₁₅N₄OS) and fragmentation patterns .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values determined via broth dilution .
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., A549, MCF7) at 10–100 μM concentrations, comparing IC₅₀ values to positive controls like cisplatin .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridinyl vs. thiophene substituents) influence bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., 4-methylphenyl vs. 4-fluorophenyl) and evaluate activity shifts. For example, pyridinyl groups enhance kinase inhibition via π-π stacking, while thiophene improves membrane permeability .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with cytotoxicity .
Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., doxorubicin) .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes (e.g., human CYP450 isoforms) to identify confounding factors .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to targets like EGFR or tubulin (PDB: 1M17). Pyridinyl-triazole derivatives show strong affinity for ATP-binding pockets .
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cancer cells .
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura cross-coupling steps to reduce byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
